molecular formula C6H10Si B14156166 7-Silanorbornane CAS No. 328-56-3

7-Silanorbornane

Cat. No.: B14156166
CAS No.: 328-56-3
M. Wt: 110.23 g/mol
InChI Key: TYGLYVFHLGRRAU-UHFFFAOYSA-N
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Description

7-Silanorbornane is a bicyclic organosilicon compound featuring a silicon atom at the bridgehead position of the norbornane framework (bicyclo[2.2.1]heptane). Its unique structure introduces significant ring strain and electronic effects due to the silicon atom’s larger atomic radius and lower electronegativity compared to carbon. Computational studies (RHF/6-311’/G(d,p)) have optimized its geometry, revealing distinct bond angles and chemical shifts (δ²⁹Si) that differ from carbon-based norbornanes .

Properties

CAS No.

328-56-3

Molecular Formula

C6H10Si

Molecular Weight

110.23 g/mol

InChI

InChI=1S/C6H10Si/c1-2-6-4-3-5(1)7-6/h5-6H,1-4H2

InChI Key

TYGLYVFHLGRRAU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1[Si]2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Rescalure can be synthesized through a series of chemical reactions starting from basic organic compounds. The synthetic route involves the following steps:

Industrial Production Methods

Industrial production of Rescalure involves large-scale synthesis using the above-mentioned chemical reactions. The process is optimized to ensure high yield and purity of the final product. The production is carried out in controlled environments to maintain the quality and efficacy of the insecticide .

Chemical Reactions Analysis

Types of Reactions

Rescalure undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rescalure has a wide range of applications in scientific research, including:

Mechanism of Action

Rescalure exerts its effects by mimicking the natural pheromones of the California red scale. It disrupts the mating process by confusing the male insects, preventing them from locating the females. This leads to a reduction in the population of the pest over time. The molecular targets involved include the olfactory receptors of the male insects, which are responsible for detecting the pheromones .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key differences between 7-silanorbornane and structurally related bicyclic compounds:

Compound Heteroatom Molecular Formula Key Features Applications/Reactivity
This compound Si C₆H₁₀Si High ring strain; silicon imparts electrophilicity and polarizability. Potential building block for silicon-based polymers; computational studies suggest catalytic utility .
7-Azanorbornene N C₆H₉N Contains a nitrogen atom; ionization energy: 8.3–8.75 eV (gas phase) . Intermediate in organic synthesis; limited polymer applications.
7-Oxanorbornane O C₆H₈O Oxygen atom enhances ring strain; synthesized enantiomerically via Diels-Alder. Widely used as chiral building blocks in asymmetric synthesis .
7-Azanorbornadiene N C₆H₇N Unsaturated variant; reactive sites for functionalization. Polymer synthesis (functionalized polymers with tailored properties) .

Reactivity and Stability

  • Ring Strain: this compound’s ring strain is comparable to 7-oxanorbornane due to similar bicyclic frameworks. However, silicon’s larger atomic radius reduces angular strain compared to carbon analogs .
  • Electrophilicity: The silicon atom in this compound enhances electrophilic character, contrasting with the nucleophilic nitrogen in 7-azanorbornene and the Lewis basic oxygen in 7-oxanorbornane .
  • Thermodynamic Stability: Computational studies suggest that silanorbornane derivatives exhibit lower thermal stability than carbon-based norbornanes due to weaker Si–C bonds .

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